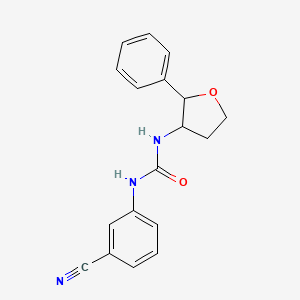
1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It is a potent and specific activator of this receptor subtype, and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor subtype leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain, which can have positive effects on cognitive function, mood, and behavior. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of many diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise targeting of this receptor subtype. However, one limitation is that it is a relatively new compound, and its long-term effects and potential toxicity are not well understood.
Future Directions
There are many potential future directions for research on 1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Synthesis Methods
The synthesis of 1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea involves the reaction of 2-aminocyclopentanone with 2-bromoethylamine hydrobromide to form 2-(2-bromoethylamino)cyclopentanone. This intermediate is then reacted with imidazole to form 1-(2-imidazol-1-ylcyclopentyl)-2-(2-bromoethylamino)ethanone. Finally, the compound is treated with propargylamine to form 1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea.
Scientific Research Applications
1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia. It has also been studied for its potential use in treating schizophrenia, depression, and anxiety disorders.
properties
IUPAC Name |
1-(2-imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-6-14-12(17)15-10-4-3-5-11(10)16-8-7-13-9-16/h1,7-11H,3-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULCYIQUMFITKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1CCCC1N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)
![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)



![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)


![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)

![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)